Salbutamon-d9 Hydrochloride
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Overview
Description
Salbutamon-d9 Hydrochloride is a stable isotope-labeled compound, specifically a deuterated form of Salbutamol (also known as Albuterol). It is used primarily in research and analytical applications. The compound is characterized by the presence of nine deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamon-d9 Hydrochloride typically involves the deuteration of Salbutamol. One common method starts with the precursor 4-hydroxyacetophenone, which undergoes chloromethylation with formaldehyde in concentrated hydrochloric acid. This intermediate is then subjected to a series of reactions, including acylation, bromination, and amination, to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Salbutamon-d9 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of Salbutamol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Salbutamol.
Industry: Utilized in the development and validation of analytical methods for quality control of pharmaceutical products
Mechanism of Action
Salbutamon-d9 Hydrochloride, like Salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on airway smooth muscle cells, leading to the activation of adenylate cyclase. This increases the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. The activation of protein kinase A results in the relaxation of smooth muscle cells, leading to bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Salbutamol (Albuterol): The non-deuterated form of Salbutamon-d9 Hydrochloride.
Levosalbutamol (Levalbuterol): The R-enantiomer of Salbutamol, which has higher affinity for beta-2 receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used for similar therapeutic purposes
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Salbutamol-d9 Hydrochloride can be achieved by introducing deuterium at the appropriate positions of the Salbutamol molecule. This can be done by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Salbutamol", "Deuterated reagents" ], "Reaction": [ "The first step is the protection of the hydroxyl group on the Salbutamol molecule.", "This is followed by the introduction of deuterium at the appropriate positions using deuterated reagents.", "The protected Salbutamol-d9 is then deprotected to obtain Salbutamol-d9.", "Finally, Salbutamol-d9 is reacted with hydrochloric acid to obtain Salbutamol-d9 Hydrochloride." ] } | |
CAS No. |
1346605-08-0 |
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
282.812 |
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
OFWSQQUAGFEQOV-KYRNGWDOSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
Synonyms |
2-[(1,1-Dimethylethyl-d9)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; |
Origin of Product |
United States |
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